4-[(4-amino-2-methoxyphenyl)methyl]-3-methoxyaniline
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Overview
Description
4-[(4-amino-2-methoxyphenyl)methyl]-3-methoxyaniline is an organic compound with a complex structure that includes both amino and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-amino-2-methoxyphenyl)methyl]-3-methoxyaniline typically involves the reduction of Schiff bases. One common method is the reduction of 4-[(4-methoxyphenyl)amino]methyl]-N,N-dimethylaniline using sodium borohydride (NaBH4) as a reducing agent . This reaction is carried out under mild conditions, making it a preferred method for synthesizing this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reduction processes using similar reducing agents like NaBH4 or lithium aluminum hydride (LiAlH4). The choice of reducing agent and reaction conditions can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(4-amino-2-methoxyphenyl)methyl]-3-methoxyaniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions typically involve the use of NaBH4 or LiAlH4 to produce secondary amines.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: NaBH4 and LiAlH4 are commonly used reducing agents.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and alkylating agents are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction typically produces secondary amines.
Scientific Research Applications
4-[(4-amino-2-methoxyphenyl)methyl]-3-methoxyaniline has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of azo dyes and dithiocarbamates.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[(4-amino-2-methoxyphenyl)methyl]-3-methoxyaniline involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy groups can participate in hydrophobic interactions. These interactions can affect enzyme activity and protein function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[(4-methoxyphenyl)amino]methylphenol: Similar in structure but with different functional groups.
4-[(4-methoxyphenyl)amino]methyl]-N,N-dimethylaniline: A closely related compound used in similar applications.
Uniqueness
4-[(4-amino-2-methoxyphenyl)methyl]-3-methoxyaniline is unique due to its specific combination of amino and methoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-[(4-amino-2-methoxyphenyl)methyl]-3-methoxyaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-18-14-8-12(16)5-3-10(14)7-11-4-6-13(17)9-15(11)19-2/h3-6,8-9H,7,16-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JONHCPXLZRZWKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)CC2=C(C=C(C=C2)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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